
N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MNPA is a small molecule that is commonly used as a tool to study protein-ligand interactions, enzyme kinetics, and drug discovery.
作用机制
N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide works by binding to the active site of enzymes and proteins, inhibiting their activity. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This compound has also been shown to bind to the amyloid beta peptide, which is implicated in Alzheimer's disease, inhibiting its aggregation and toxicity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes and proteins, leading to changes in metabolic pathways and cellular signaling. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide has several advantages for lab experiments, including its ease of synthesis, high purity, and low cost. This compound is also a small molecule, which makes it easy to study using various biochemical and biophysical techniques. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases. This compound has been shown to have potential as a therapeutic agent for cancer, Alzheimer's disease, and other neurodegenerative disorders. Another area of interest is the study of this compound's mechanism of action at the molecular level. Understanding how this compound interacts with enzymes and proteins could lead to the development of new drugs and therapies. Finally, the development of new synthetic methods for this compound could lead to improved yields and purity, making it an even more useful tool for scientific research.
合成方法
N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide can be synthesized through a simple reaction between 4-nitrophenylacetic acid and 3-methoxypropylamine in the presence of a coupling agent. The reaction yields this compound as a yellow solid with a high purity of around 98%. The synthesis method of this compound is relatively easy and cost-effective, making it a popular tool for scientific research.
科学研究应用
N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide is widely used in scientific research as a tool to study protein-ligand interactions, enzyme kinetics, and drug discovery. This compound has been used to identify potential drug targets for cancer, Alzheimer's disease, and other neurodegenerative disorders. This compound has also been used to study the binding affinity of various proteins and enzymes, providing insights into their mechanism of action.
属性
IUPAC Name |
(E)-N-(3-methoxypropyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-19-10-2-9-14-13(16)8-5-11-3-6-12(7-4-11)15(17)18/h3-8H,2,9-10H2,1H3,(H,14,16)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXKHYMJSMLMDG-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

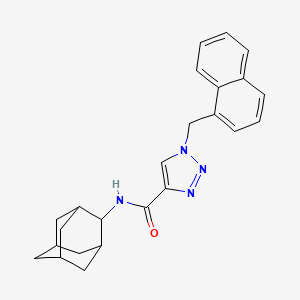
![N-cyclooctyl-4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5124749.png)
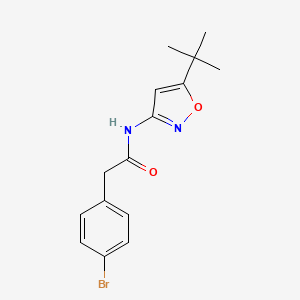
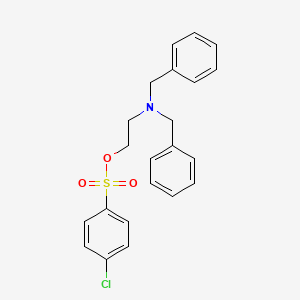
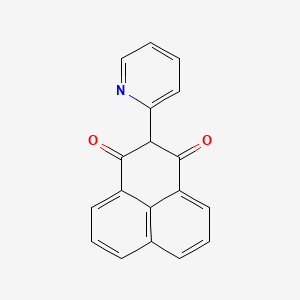
![N-{[1-(4-morpholinyl)cycloheptyl]methyl}-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5124779.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5124784.png)
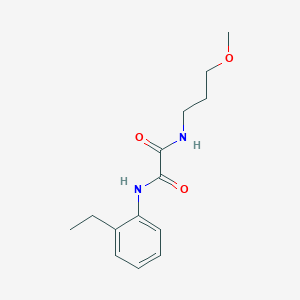
![N~2~-(4-chloro-2-methylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5124796.png)
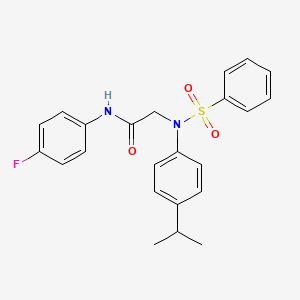

![ethyl 4-[4-(3-nitrobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5124827.png)
![1-(2-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5124837.png)
![N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5124840.png)